N-(4-Acetylphenyl)-2-chloroacetamide synthesis from 4-aminoacetophenone
N-(4-Acetylphenyl)-2-chloroacetamide synthesis from 4-aminoacetophenone
An In-depth Technical Guide to the Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide from 4-aminoacetophenone
Introduction
N-(4-Acetylphenyl)-2-chloroacetamide is a valuable chemical intermediate frequently utilized in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure incorporates a reactive chloroacetamide moiety and an acetylphenyl group, making it a versatile precursor for developing novel derivatives, including benzothiazoles and other scaffolds with potential antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of its synthesis from 4-aminoacetophenone, detailing established experimental protocols, summarizing key reaction data, and illustrating the synthetic workflow.
General Reaction Scheme
The synthesis is a nucleophilic acyl substitution reaction, specifically an N-acylation. The amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.
Figure 1. General reaction for the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide.
Experimental Protocols
Two common methods for the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide are detailed below, differing primarily in the choice of base and solvent.
Method A: Synthesis using Triethylamine in Dimethylformamide (DMF)
This protocol is adapted from a procedure used for the synthesis of novel benzothiazole derivatives.
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Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in 30 mL of dimethylformamide (DMF).
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Reagent Addition: To the stirred solution, add chloroacetyl chloride (0.015 mol, 1.19 mL) dropwise. Subsequently, add 4-5 drops of triethylamine to the reaction mixture.
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Reaction: Stir the mixture continuously at room temperature for 4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).
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Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
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Purification: Collect the resulting solid precipitate by filtration. Recrystallize the crude product from ethanol to obtain pure N-(4-Acetylphenyl)-2-chloroacetamide.
Method B: Synthesis using Potassium Carbonate in Dichloromethane (DCM)
This method presents an alternative set of conditions for the acylation reaction.[1][2]
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Reaction Setup: In a suitable reaction vessel, suspend 4-aminoacetophenone and potassium carbonate (K₂CO₃) in dichloromethane (DCM).
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Reagent Addition: Add chloroacetyl chloride (ClCH₂COCl) to the suspension.
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Reaction: Stir the reaction mixture at room temperature for 3 hours.
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Work-up and Purification: (Note: Specific work-up and purification details for this exact reaction were not provided in the source, but a typical procedure would involve filtering the solid potassium salts, washing the organic layer with water and brine, drying it over an anhydrous salt like sodium sulfate, and removing the solvent under reduced pressure to yield the crude product, which can then be further purified by recrystallization.)
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of the product.
Table 1: Comparison of Reaction Conditions
| Parameter | Method A | Method B |
| Starting Amine | 4-aminoacetophenone | 4-aminoacetophenone |
| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride |
| Base | Triethylamine | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 hours | 3 hours |
| Reported Yield | 85% | Not specified |
Table 2: Physicochemical and Spectroscopic Data for N-(4-Acetylphenyl)-2-chloroacetamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₂ | [3] |
| Molecular Weight | 211.65 g/mol | [3] |
| Appearance | Solid brown crystals | |
| Melting Point | 154°C | |
| IR (νmax, cm⁻¹) | 740 (C-Cl stretch), 1413 (C=C aromatic stretch) | |
| ¹H NMR Solvent | DMSO-d₆ | [3] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide.
